Cetirizine acetic acid
Overview
Description
Cetirizine acetic acid, also known as Cetirizine, is an orally active and selective H1-receptor antagonist . It is effective in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is a second-generation antihistamine, which means it does not cross the blood-brain barrier to the extent of its first-generation counterparts, thus minimizing the possibility of adverse sedative effects .
Synthesis Analysis
Cetirizine is derived from the first-generation antihistamine hydroxyzine . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG .
Molecular Structure Analysis
Cetirizine is a member of the class of piperazines that is piperazine in which the hydrogens attached to nitrogen are replaced by a (4-chlorophenyl) (phenyl)methyl and a 2- (carboxymethoxy)ethyl group respectively .
Chemical Reactions Analysis
The main thermal degradation for cetirizine occurs during two temperature ranges of 165–227 and 247–402 °C .
Physical And Chemical Properties Analysis
Cetirizine is a white, crystalline powder and is water soluble . Its molecular weight is 388.9 g/mol .
Scientific Research Applications
Antihistamine Properties :
- Cetirizine is a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
- It acts as a long-acting nonsedating antihistamine with some mast-cell stabilizing activity (Singh et al., 2012).
Chemical Analysis and Detection :
- Methods like HPLC have been developed for the determination of cetirizine in oral solutions and tablets (Singh et al., 2012).
- Cetirizine hydrochloride PVC membrane drug sensors have been developed for high response speed, simple operation, high sensitivity, and accuracy in drug determination (Ren Lj & Xu, 2018).
Molecular Behavior and Structural Analysis :
- The molecular structure of cetirizine, including its ionizable moieties and conformation, plays a critical role in its function as an antihistamine (Testa et al., 1997).
Environmental Implications and Remediation :
- The presence of cetirizine in surface water and wastewater has led to research into its degradation using methods like ultrasound-induced remediation (Cui et al., 2020).
Pharmacokinetic Properties :
- Cetirizine exhibits high intestinal absorption in humans with an oral bioavailability greater than 70%, and its pharmacokinetics significantly differ from other antihistamines like hydroxyzine (Chen, 2008).
Enantioseparation and Chiral Discrimination :
- Techniques for enantioseparation of cetirizine have been developed, highlighting the importance of its chiral discrimination in clinical practice (Taha et al., 2009).
Metal Complexes and Biological Activity :
- Metal complexes of cetirizine have been prepared and characterized, showing potential for increased antibacterial and antifungal activity compared to cetirizine alone (El-Sherif et al., 2013).
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine acetic acid | |
CAS RN |
113740-61-7, 942132-30-1 | |
Record name | Cetirizine acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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